FLODIPHOSIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is an irreversible inhibitor of serine proteinase α-thrombine, more active than Diisopropylfluorophosphate. , synthetic.

Its irreversible serine proteinase α-thrombine inhibition constants are: Ki = 7 x 10-5 M; ki = 1.1 x 104 M-1. min-1; k2 = 0.8 min-1.

SA 152 is an organophosphoric inhibitor.

科学的研究の応用

Psychotropic Drugs and Brain Development

A study by Bottelier et al. (2014) discusses the effects of psychotropic drugs, including fluoxetine (FLX), on the developing brain. This research could be relevant to understanding the impact of Flodiphoside, given its potential pharmacological similarities to fluoxetine (Bottelier et al., 2014).

Cytochrome P450 Enzyme Modulation

Ueng et al. (2009) investigated how extracts of Sophora flavescens, which may contain compounds similar to Flodiphoside, affect cytochrome P450 enzymes. This research is significant for understanding drug interactions and metabolism (Ueng et al., 2009).

GABAA Receptor Ligands and Flavonoids

Wasowski and Marder (2012) explored how flavonoids, compounds potentially related to Flodiphoside, act as ligands for GABAA receptors. This is relevant for understanding the anxiolytic and sedative properties of such compounds (Wasowski & Marder, 2012).

Antidepressant Effects in Relation to Neurotransmitters

Research by Nelson et al. (2003) on combining norepinephrine and serotonin reuptake inhibition for depression treatment could provide insights into Flodiphoside's potential effects if it influences these neurotransmitters (Nelson et al., 2003).

Bone Metabolism and Osteoporosis

A study by Chen et al. (2017) on Fructus Ligustri Lucidi in osteoporosis discusses the pharmacology of compounds that may share properties with Flodiphoside, particularly in relation to bone health (Chen et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Flodiphoside involves the conversion of 2,4-dichloro-5-fluorophenol to the final product through several steps.", "Starting Materials": [ "2,4-dichloro-5-fluorophenol", "Triethylamine", "Phosphorus oxychloride", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,4-dichloro-5-fluorophenol is reacted with triethylamine and phosphorus oxychloride in methanol to form 2,4-dichloro-5-fluorophenyl phosphorodichloridate.", "Step 2: The above intermediate is then reacted with sodium hydroxide to form 2,4-dichloro-5-fluorophenyl phosphoric acid.", "Step 3: The above intermediate is then reacted with hydrogen gas in the presence of palladium on carbon to form 2,4-dichloro-5-fluorophenyl phosphonic acid.", "Step 4: The final step involves the reaction of 2,4-dichloro-5-fluorophenyl phosphonic acid with 2-(2,4-dioxothiazolidin-5-yl)-1H-imidazole-4-carboxylic acid in the presence of triethylamine to form Flodiphoside." ] } | |

CAS番号 |

142450-99-5 |

製品名 |

FLODIPHOSIDE |

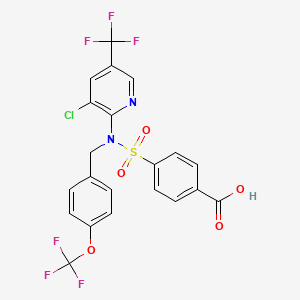

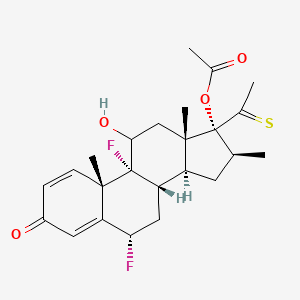

分子式 |

C19H13F12NO2P |

分子量 |

546.27 |

IUPAC名 |

(R)-2-(diphenylphosphoryl)-1,1,1,4,5,5,5-heptafluoro-3-(fluoroamino)-4-(fluoromethyl)-2-(trifluoromethyl)-3l5-pentan-3-one |

InChI |

InChI=1S/C19H13F12NO2P/c20-11-14(21,17(22,23)24)16(33,32-31)15(18(25,26)27,19(28,29)30)35(34,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,32,33)/t14-/m0/s1 |

InChIキー |

ZWGAVIJSXLQJGK-AWEZNQCLSA-N |

SMILES |

O=C([C@](CF)(F)C(F)(F)F)(NF)C(C(F)(F)F)(P(C1=CC=CC=C1)(C2=CC=CC=C2)=O)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SA 152; SA-152; SA152; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。